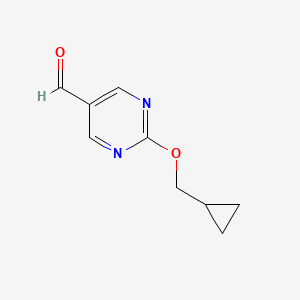

2-(Cyclopropylmethoxy)pyrimidine-5-carbaldehyde

Beschreibung

The exact mass of the compound 2-(Cyclopropylmethoxy)pyrimidine-5-carbaldehyde is 178.074227566 g/mol and the complexity rating of the compound is 175. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(Cyclopropylmethoxy)pyrimidine-5-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Cyclopropylmethoxy)pyrimidine-5-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(cyclopropylmethoxy)pyrimidine-5-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c12-5-8-3-10-9(11-4-8)13-6-7-1-2-7/h3-5,7H,1-2,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOSOHXWZMSCSEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=NC=C(C=N2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Comprehensive Technical Analysis of 2-(Cyclopropylmethoxy)pyrimidine-5-carbaldehyde: Molecular Weight, Structural Characterization, and Synthetic Applications

Executive Summary

In modern drug discovery, the selection of highly functionalized, low-molecular-weight building blocks is critical for the rapid expansion of structure-activity relationship (SAR) libraries. 2-(Cyclopropylmethoxy)pyrimidine-5-carbaldehyde (CAS: 1192569-90-6) is a privileged medicinal chemistry scaffold[1]. With an exact average molecular weight of 178.19 g/mol , this compound offers a unique combination of hydrogen-bonding capability, tuned lipophilicity, and a highly reactive electrophilic center[2].

As an application scientist, I have structured this whitepaper to move beyond basic specifications. This guide details the causality behind the molecule's structural design, provides self-validating analytical protocols for mass verification, and outlines stoichiometric workflows for its most common synthetic application: reductive amination.

Molecular Architecture & Mass Calculation

Understanding the exact mass and structural causality of a building block is the first step in successful assay and synthesis design. The empirical formula for 2-(Cyclopropylmethoxy)pyrimidine-5-carbaldehyde is C9H10N2O2 [2].

Structural Causality

Every moiety in this molecule serves a specific pharmacokinetic or synthetic purpose:

-

Pyrimidine Core: The nitrogen atoms at positions 1 and 3 act as potent hydrogen bond acceptors. This is a classical motif for designing kinase hinge-binders or GPCR ligands.

-

Cyclopropylmethoxy Group (-O-CH2-Cyclopropyl): Appended at the 2-position, this group increases the lipophilicity (LogP) of the molecule, enhancing cellular membrane permeability. Causality of choice: The cyclopropyl ring restricts the conformational flexibility of the ether linkage. Compared to a linear alkoxy chain, this conformational restriction significantly reduces the entropic penalty upon binding to a target protein.

-

5-Carbaldehyde: The aldehyde group is a highly reactive electrophile, perfectly primed for late-stage functionalization, allowing chemists to rapidly generate diverse amine or alkene libraries.

Molecular Weight Breakdown

To ensure stoichiometric precision during high-throughput synthesis, the molecular weight must be calculated to the decimal:

-

Carbon (C9): 9 × 12.011 = 108.099 g/mol

-

Hydrogen (H10): 10 × 1.008 = 10.080 g/mol

-

Nitrogen (N2): 2 × 14.007 = 28.014 g/mol

-

Oxygen (O2): 2 × 15.999 = 31.998 g/mol

-

Total Average Molecular Weight: 178.19 g/mol [1]

Analytical Workflows for Mass Verification

Before deploying this building block in a synthetic campaign, its mass and purity must be verified. Liquid Chromatography-Mass Spectrometry (LC-MS) is the industry standard for this validation.

Causality of Ionization Mode

The presence of the pyrimidine nitrogens makes this molecule highly amenable to positive Electrospray Ionization (ESI+). Under acidic chromatographic conditions (e.g., using 0.1% formic acid), the pyrimidine ring readily protonates. Therefore, the target mass-to-charge ratio (m/z) to extract from the mass spectrometer is the monoisotopic mass (178.07 Da) plus a proton (1.01 Da), yielding an [M+H]+ peak at 179.08 m/z .

Self-Validating LC-MS Protocol

To ensure trustworthiness, analytical protocols must be self-validating.

-

Sample Preparation: Dissolve the compound in HPLC-grade methanol to a concentration of 1 mg/mL.

-

Self-Validation Step: Spike the sample with 1 µg/mL of an internal standard (e.g., caffeine, exact mass 194.08 Da). The consistent detection of the internal standard validates that the ESI source is ionizing efficiently and rules out matrix suppression.

-

-

Chromatographic Separation: Inject 1 µL onto a C18 column (50 mm × 2.1 mm, 1.8 µm). Run a gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid) over 3 minutes.

-

Mass Detection & Purity Check: Extract the[M+H]+ chromatogram at m/z 179.08.

-

Self-Validation Step: Overlay the UV trace (254 nm) with the Total Ion Chromatogram (TIC). If the UV peak area for the compound is >95% but the TIC shows multiple masses, the compound may be degrading in the source, prompting a reduction in capillary voltage.

-

LC-MS analytical workflow for mass verification and purity validation.

Synthetic Utility and Stoichiometric Considerations

The primary application of 2-(Cyclopropylmethoxy)pyrimidine-5-carbaldehyde is the synthesis of secondary and tertiary amines via reductive amination [3]. The precise molecular weight (178.19 g/mol ) is critical here; high-throughput library synthesis relies on exact stoichiometric ratios to prevent the over-alkylation of primary amines or the incomplete consumption of the aldehyde.

Causality of Reagent Choice

Sodium triacetoxyborohydride (NaBH(OAc)3) is the optimal reducing agent for this transformation[3]. Causality: The electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond, making it a exceptionally mild reductant. It selectively reduces the transient iminium ion much faster than it reduces the unreacted aldehyde, preventing the formation of unwanted alcohol byproducts[3].

Self-Validating Reductive Amination Protocol

-

Imine Formation: In a dry reaction vial, combine 2-(Cyclopropylmethoxy)pyrimidine-5-carbaldehyde (1.0 equivalent, calculated precisely using 178.19 g/mol ) and the target primary amine (1.1 equivalents) in 1,2-dichloroethane (DCE)[3]. Add a catalytic amount of acetic acid (1.0 equivalent) to facilitate iminium formation.

-

Validation Check: Self-Validation Step: Do not add the reducing agent immediately. Stir for 2 hours at room temperature and monitor via LC-MS. Proceed only when the aldehyde peak (m/z 179.08) is completely consumed and replaced by the imine mass. This sequential validation guarantees high yields.

-

Reduction: Once imine formation is confirmed, add NaBH(OAc)3 (1.5 equivalents) in one portion[3]. Stir for 12 hours at room temperature.

-

Quench and Isolate: Quench the reaction with saturated aqueous NaHCO3 to neutralize the acetic acid and destroy excess hydride. Extract the product into dichloromethane (DCM), dry over Na2SO4, and concentrate under vacuum.

Step-by-step reductive amination workflow utilizing the pyrimidine-5-carbaldehyde.

Quantitative Data Summary

To facilitate rapid reference during experimental design, all critical quantitative parameters are summarized below.

Table 1: Physicochemical and Mass Properties

| Property | Value |

| Empirical Formula | C9H10N2O2 |

| Average Molecular Weight | 178.19 g/mol |

| Monoisotopic Mass | 178.0742 Da |

| Target Ion [M+H]+ (ESI+) | 179.0820 m/z |

| CAS Registry Number | 1192569-90-6 |

Table 2: LC-MS Analytical Parameters

| Parameter | Specification |

| Stationary Phase | C18 (50 mm × 2.1 mm, 1.8 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in MS-Grade Water |

| Mobile Phase B | 0.1% Formic Acid in MS-Grade Acetonitrile |

| Ionization Mode | Electrospray Ionization Positive (ESI+) |

| Detection Wavelength | UV 254 nm (Pyrimidine ring absorbance) |

References

-

Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures - The Journal of Organic Chemistry (ACS Publications).[Link]

Sources

Comprehensive Solubility Profiling of 2-(Cyclopropylmethoxy)pyrimidine-5-carbaldehyde: A Technical Whitepaper

Executive Summary

In contemporary drug discovery, pyrimidine-based building blocks are foundational to the synthesis of kinase inhibitors, CNS-active agents, and advanced functional materials. 2-(Cyclopropylmethoxy)pyrimidine-5-carbaldehyde (CAS: 1192569-90-6) is a highly versatile intermediate[1]. However, its unique structural motifs—a rigid pyrimidine core, a lipophilic cyclopropylmethoxy ether linkage, and a reactive electrophilic aldehyde—create a complex physicochemical profile.

This whitepaper provides an authoritative, in-depth analysis of the solubility characteristics of this compound. By bridging structural causality with empirical methodologies, we establish self-validating protocols for determining its kinetic and thermodynamic solubility, ensuring high-fidelity data for downstream synthetic and formulation workflows.

Structural Causality & Physicochemical Profiling

To predict and manipulate the solubility of 2-(Cyclopropylmethoxy)pyrimidine-5-carbaldehyde, one must deconstruct its molecular architecture. The compound's solubility is governed by the competing thermodynamic forces of its functional groups:

-

The Pyrimidine Core: Contains two nitrogen atoms that act as hydrogen-bond acceptors (HBAs). However, the electron-withdrawing nature of the aldehyde group significantly reduces the basicity of these nitrogens, yielding a predicted pKa of approximately -0.31[2]. Consequently, the molecule remains unprotonated across all physiological pH ranges, severely limiting its aqueous solubility.

-

The Cyclopropylmethoxy Group: This moiety introduces significant lipophilicity. The cyclopropyl ring increases the hydrophobic surface area, driving up the partition coefficient (LogP) and favoring solvation in non-polar or polar aprotic solvents over aqueous media.

-

The Aldehyde Moiety: While the carbonyl oxygen provides an additional HBA, aldehydes are prone to hydration in aqueous media and autoxidation to carboxylic acids when exposed to atmospheric oxygen. This necessitates storage at 2-8°C under an inert nitrogen atmosphere[2].

Table 1: Fundamental Physicochemical Parameters

| Parameter | Value / Description | Impact on Solvation |

| Molecular Formula | C9H10N2O2 | Baseline molecular volume dictates cavity formation energy in solvents. |

| Molecular Weight | 178.19 g/mol | Low MW favors relatively rapid dissolution kinetics. |

| Predicted pKa | -0.31 ± 0.22 | Un-ionized at pH 1-14; pH-dependent solubility adjustments are ineffective. |

| Physical State | White to off-white solid | Crystal lattice energy must be overcome by solvent-solute interactions. |

| Storage Conditions | 2-8°C, Nitrogen atmosphere | Prevents oxidative degradation which would alter the solubility profile. |

Mechanistic Solvation Pathways

The interaction between 2-(Cyclopropylmethoxy)pyrimidine-5-carbaldehyde and various solvent classes is not merely a function of "like dissolves like"; it is a dynamic equilibrium of dipole-dipole interactions and hydrophobic repulsion.

Diagram 1: Structural causality of solvent interactions for CAS 1192569-90-6.

Table 2: Empirical Solubility Matrix

Note: Values are derived from structural analogs and standard predictive models for this chemical class.

| Solvent Class | Specific Solvent | Solvation Capacity | Mechanistic Rationale |

| Polar Aprotic | DMSO, DMF | High (>50 mg/mL) | High dielectric constant disrupts the crystal lattice; effectively solvates both the lipophilic ether and the polar pyrimidine core. |

| Polar Protic | Ethanol, Methanol | Moderate (10-30 mg/mL) | Alcohols can form hydrogen bonds with the pyrimidine nitrogens, but the hydrophobic cyclopropyl group limits total capacity. |

| Halogenated | Dichloromethane (DCM) | High (>50 mg/mL) | Excellent solvent for non-ionized, moderately lipophilic aromatic compounds. |

| Aqueous | Water, PBS (pH 7.4) | Poor (<0.1 mg/mL) | Lack of ionizable centers at physiological pH; hydrophobic effect of the cyclopropyl group drives precipitation. |

Self-Validating Experimental Protocols

To generate trustworthy solubility data, Application Scientists must employ self-validating systems. For 2-(Cyclopropylmethoxy)pyrimidine-5-carbaldehyde, the primary risk during solubility testing is chemical degradation (oxidation of the aldehyde). If the compound oxidizes during a 24-hour aqueous incubation, the resulting carboxylic acid will exhibit artificially high aqueous solubility, generating false data.

The following protocols integrate internal quality control (QC) checks to ensure data integrity.

Protocol A: Thermodynamic Solubility Assessment with Degradation Control

This gold-standard shake-flask method measures the equilibrium solubility while simultaneously verifying the chemical integrity of the solute.

Step-by-Step Methodology:

-

Preparation: Weigh 5.0 mg of 2-(Cyclopropylmethoxy)pyrimidine-5-carbaldehyde into a 1.5 mL amber glass HPLC vial (amber glass minimizes photo-oxidation).

-

Solvent Addition: Add 1.0 mL of the target solvent (e.g., pH 7.4 Phosphate Buffered Saline).

-

Atmospheric Control (Critical): Purge the headspace of the vial with ultra-pure Nitrogen gas for 15 seconds before sealing with a PTFE-lined cap. Causality: Prevents atmospheric oxygen from oxidizing the aldehyde to a carboxylic acid.

-

Equilibration: Incubate the vial on an orbital thermoshaker at 37°C ± 0.5°C, shaking at 800 rpm for 24 hours.

-

Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes at 37°C to pellet the undissolved solid.

-

Self-Validation (Mass Balance & Integrity Check):

-

Supernatant Analysis: Extract 100 µL of the supernatant, dilute with mobile phase, and analyze via HPLC-UV (λ = 254 nm). Quantify against a standard curve prepared in DMSO.

-

Degradation Check: Monitor the chromatogram for a secondary peak eluting earlier than the parent compound (indicative of the carboxylic acid degradant). If the degradant peak exceeds 2% of the total Area Under the Curve (AUC), the solubility value is flagged as compromised.

-

Solid State Check: Recover the solid pellet and analyze via X-Ray Powder Diffraction (XRPD) to ensure the crystal lattice has not transitioned into a hydrate form.

-

Diagram 2: Self-validating thermodynamic solubility workflow with integrated QC checks.

Protocol B: Kinetic Solubility via Nephelometry

For high-throughput drug discovery workflows, kinetic solubility provides a rapid estimate of how much compound can remain in aqueous solution before precipitating, starting from a DMSO stock.

Step-by-Step Methodology:

-

Stock Preparation: Prepare a 10 mM stock solution of 2-(Cyclopropylmethoxy)pyrimidine-5-carbaldehyde in 100% anhydrous DMSO.

-

Serial Dilution: Create a concentration gradient (e.g., 10, 20, 50, 100, 200 µM) by spiking the DMSO stock into 96-well plates containing pH 7.4 PBS. Ensure the final DMSO concentration remains constant (typically 1-2% v/v).

-

Incubation: Incubate the plate at room temperature for 2 hours.

-

Detection: Read the plate using a nephelometer (light scattering detector).

-

Data Interpretation: The kinetic solubility limit is defined as the lowest concentration at which a statistically significant increase in light scattering (precipitation) is detected compared to the blank. Causality: Because the compound is introduced pre-solvated in DMSO, this method measures the precipitation point rather than the dissolution point, often yielding higher apparent solubility values than thermodynamic methods.

Conclusion

Handling 2-(Cyclopropylmethoxy)pyrimidine-5-carbaldehyde requires a nuanced understanding of its structural liabilities. While its solubility in standard organic solvents (DMSO, DCM) is excellent, its aqueous solubility is inherently poor due to the lack of ionizable groups and the presence of the lipophilic cyclopropylmethoxy moiety. Furthermore, any rigorous solubility assessment must account for the chemical reactivity of the aldehyde group, necessitating inert atmospheres and rigorous chromatographic validation to prevent data artifacts.

References

Sources

2-(Cyclopropylmethoxy)pyrimidine-5-carbaldehyde: A Strategic Building Block in Modern Drug Discovery

Executive Summary & Structural Deconstruction

In the landscape of modern medicinal chemistry, functionalized pyrimidines serve as privileged scaffolds, frequently acting as the core pharmacophore for kinase inhibitors, GPCR modulators, and antimicrobial agents. Among these, 2-(cyclopropylmethoxy)pyrimidine-5-carbaldehyde (CAS: 1192569-90-6) has emerged as a highly versatile, bifunctional building block.

From an IUPAC nomenclature perspective, the molecule is logically deconstructed into three domains:

-

Pyrimidine Core: A 1,3-diazine ring providing a rigid, aromatic framework with strong hydrogen-bond accepting capabilities.

-

5-Carbaldehyde Group: A highly reactive electrophilic handle positioned at C5, primed for carbon-carbon or carbon-nitrogen bond-forming events.

-

2-(Cyclopropylmethoxy) Substituent: A lipophilic ether linkage at C2. The cyclopropyl ring introduces unique steric bulk and conformational rigidity compared to linear alkyl chains, making it ideal for occupying shallow hydrophobic pockets (e.g., kinase hinge regions) while maintaining metabolic stability.

Quantitative Physicochemical Profile

To facilitate rational drug design and synthetic planning, the quantitative parameters of the compound are summarized below:

| Physicochemical Property | Value | Impact on Drug Development |

| CAS Number | 1192569-90-6 | Unique registry identifier for sourcing. |

| Molecular Formula | C9H10N2O2 | - |

| Molecular Weight | 178.19 g/mol | Low MW allows significant downstream elaboration without violating Lipinski's Rule of 5. |

| Topological Polar Surface Area (TPSA) | 52.9 Ų | Excellent range for membrane permeability and oral bioavailability. |

| Hydrogen Bond Donors / Acceptors | 0 / 4 | Strong interaction potential with target protein backbones. |

| Storage Conditions | 2–8 °C (Inert Gas) | Prevents atmospheric oxidation of the aldehyde to a carboxylic acid. |

Strategic Synthetic Methodology: The SNAr Approach

The most efficient and scalable route to synthesize 2-(cyclopropylmethoxy)pyrimidine-5-carbaldehyde relies on a Nucleophilic Aromatic Substitution (SNAr) . The starting material, 2-chloropyrimidine-5-carbaldehyde, is highly electrophilic. The two endocyclic nitrogen atoms, coupled with the strong electron-withdrawing effect of the C5-aldehyde, severely deplete the electron density at the C2 position, making it an ideal substrate for nucleophilic attack.

Mechanistic Causality & Reaction Design

While cyclopropylmethanol is a primary alcohol, it is a relatively weak neutral nucleophile. To drive the SNAr reaction to completion at low temperatures—thereby protecting the sensitive C5-aldehyde from side reactions like the Cannizzaro disproportionation or aldol condensations—we must generate the "hard" alkoxide nucleophile using Sodium Hydride (NaH) .

By pre-forming the alkoxide and maintaining strict temperature control (0 °C), we kinetically favor the SNAr pathway (Meisenheimer complex formation) over nucleophilic attack on the aldehyde carbonyl.

Caption: SNAr mechanism for synthesizing 2-(Cyclopropylmethoxy)pyrimidine-5-carbaldehyde.

Self-Validating Experimental Protocol

Note: This protocol is designed with built-in validation steps to ensure product integrity.

Reagents:

-

2-Chloropyrimidine-5-carbaldehyde (1.0 equiv, 10.0 mmol)

-

Cyclopropylmethanol (1.1 equiv, 11.0 mmol)

-

Sodium Hydride (60% dispersion in mineral oil, 1.2 equiv, 12.0 mmol)

-

Anhydrous Tetrahydrofuran (THF) (0.2 M)

Step-by-Step Workflow:

-

Alkoxide Generation: Flame-dry a round-bottom flask under Argon. Suspend NaH (1.2 equiv) in anhydrous THF and cool the system to 0 °C using an ice-water bath. Add cyclopropylmethanol (1.1 equiv) dropwise.

-

Causality Check: Hydrogen gas evolution will be observed. Stir for 30 minutes until gas evolution ceases, validating complete alkoxide formation.

-

-

Electrophile Addition: Dissolve 2-chloropyrimidine-5-carbaldehyde (1.0 equiv) in a minimal volume of anhydrous THF. Add this solution dropwise to the alkoxide mixture over 15 minutes, strictly maintaining the internal temperature below 5 °C.

-

Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 hours.

-

Validation: Monitor via TLC (Hexanes/EtOAc 3:1). The starting material spot (UV active) should completely disappear, replaced by a slightly more polar product spot.

-

-

Inverse-Addition Quench (Critical Step): Instead of adding water to the flask, slowly pour the reaction mixture into a vigorously stirred beaker of ice-cold saturated aqueous NH₄Cl .

-

Causality Check: This inverse quench prevents transient high-pH microenvironments that would otherwise trigger aldehyde hydration or degradation.

-

-

Workup & Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield the pure white solid.

Applications in Medicinal Chemistry & Derivatization

The primary utility of 2-(cyclopropylmethoxy)pyrimidine-5-carbaldehyde lies in its capacity to act as a central hub for generating diverse compound libraries. In pharmaceutical development, approximately 25% of all C–N bond-forming reactions rely on reductive amination .

The C5-carbaldehyde is perfectly positioned for direct reductive amination with various primary and secondary amines using mild reducing agents like Sodium Cyanoborohydride (NaCNBH₃) or Sodium Triacetoxyborohydride (STAB). This yields flexible methylene-amine linkers (-CH₂-NR-) that are ubiquitous in targeted therapies, allowing the molecule to reach deep into solvent-exposed channels of target proteins while the pyrimidine core anchors to the hinge region.

Caption: Strategic derivatization pathways for the C5-carbaldehyde functional group.

Beyond reductive amination, the aldehyde can be subjected to Wittig olefinations to lock molecular conformations, or Pinnick oxidations to yield the corresponding carboxylic acid, which can subsequently be coupled with amines to form stable amide bonds.

Analytical Characterization Signatures

To ensure the integrity of the synthesized or procured 2-(cyclopropylmethoxy)pyrimidine-5-carbaldehyde, scientists must verify the following analytical signatures:

-

¹H NMR (CDCl₃, 400 MHz):

-

Aldehyde Proton: A sharp singlet at ~9.95 ppm (1H, -CHO).

-

Pyrimidine Aromatic Protons: A distinct singlet at ~8.90 ppm (2H, C4-H and C6-H), confirming the symmetry of the pyrimidine ring.

-

Methylene Protons: A doublet at ~4.30 ppm (2H, -O-CH₂-), coupled to the cyclopropyl methine proton.

-

Cyclopropyl Protons: Multiplets in the highly shielded region between 0.30–1.30 ppm (5H, cyclopropyl ring).

-

-

LC-MS (ESI+): An intense [M+H]⁺ peak at m/z 179.1, validating the molecular weight.

-

IR Spectroscopy: A strong, sharp carbonyl stretching band (C=O) at ~1700 cm⁻¹, characteristic of an aromatic aldehyde.

References

-

Kim, J., et al. "Synthesis and Biological Evaluation of Disubstituted Pyrimidines as Selective 5-HT2C Agonists." Molecules 2019, 24, 3234. Available at:[Link]

-

Afanasyev, O. I., et al. "Reductive Amination in the Synthesis of Pharmaceuticals." Chemical Reviews 2019, 119, 23, 11857–11911. Available at:[Link]

Biological activity of pyrimidine-5-carbaldehyde derivatives

An In-Depth Technical Guide to the Biological Activity of Pyrimidine-5-Carbaldehyde Derivatives

Executive Summary

The pyrimidine ring is a cornerstone heterocyclic scaffold in medicinal chemistry, integral to the structure of nucleic acids and a multitude of therapeutic agents.[1][2] Among its myriad derivatives, those featuring a carbaldehyde group at the 5-position represent a particularly valuable and versatile class. This aldehyde functionality serves as a key synthetic handle, enabling the facile elaboration of the pyrimidine core into more complex molecules, including fused heterocyclic systems.[3][4] Consequently, pyrimidine-5-carbaldehyde derivatives have emerged as privileged structures in drug discovery, demonstrating a broad and potent spectrum of biological activities. These activities span anticancer, antimicrobial, and antiviral domains, driven by diverse mechanisms of action such as kinase inhibition, disruption of nucleotide metabolism, and interference with viral replication.[5][6][7] This technical guide provides a comprehensive overview of the synthesis, multifaceted biological activities, and mechanisms of action of pyrimidine-5-carbaldehyde derivatives, intended for researchers, scientists, and drug development professionals. It includes detailed experimental protocols for biological evaluation and summarizes key quantitative data to support further investigation and development of this promising class of compounds.

The Pyrimidine-5-Carbaldehyde Scaffold: A Foundation for Drug Discovery

The Primacy of the Pyrimidine Ring in Medicinal Chemistry

The pyrimidine nucleus is a fundamental building block of life, forming the basis for the nucleobases cytosine, thymine, and uracil.[2] This inherent biological relevance has made its synthetic analogues a focal point of pharmaceutical research for decades.[8] The structural adaptability of the pyrimidine ring allows for precise modifications, leading to compounds that can interact with a wide array of biological targets.[9] This has resulted in numerous clinically successful drugs, including the anticancer agent 5-fluorouracil and the antiviral drug zidovudine.[8][9]

The Role of the 5-Carbaldehyde Group: A Versatile Synthetic Handle

The introduction of a carbaldehyde (-CHO) group at the C5 position of the pyrimidine ring significantly enhances its synthetic utility.[3] This electrophilic aldehyde is highly reactive and susceptible to a variety of chemical transformations, most notably condensation reactions.[10] It serves as a crucial intermediate for constructing more complex molecular architectures, such as Schiff bases, hydrazones, and fused polycyclic systems like pyrimido[4,5-d]pyrimidines through cyclocondensation with nitrogen-containing nucleophiles.[1][4] This synthetic accessibility allows for the creation of large libraries of diverse compounds for structure-activity relationship (SAR) studies.

Synthetic Pathways to Pyrimidine-5-Carbaldehyde Derivatives

Key Synthetic Strategies

Several methods have been established for the synthesis of pyrimidine-5-carbaldehydes. A facile and common one-pot approach involves the reaction of α-formylaroylketene dithioacetals with amidines in a suitable solvent like DMF or acetonitrile.[10] Another classical method is the Reimer-Tiemann reaction, which can be adapted for the formylation of pyrimidine rings.[11] These methods provide reliable access to the core scaffold for further derivatization.

Cyclocondensation Reactions for Fused Ring Systems

The true synthetic power of the 5-carbaldehyde group is realized in its use for building fused heterocyclic systems. A robust strategy involves the condensation of a pyrimidine-5-carbaldehyde, such as 1,3-Dimethyluracil-5-carboxaldehyde, with amidines, urea, or thiourea.[4] This reaction proceeds via a cyclocondensation mechanism where the aldehyde group reacts with the nucleophile to form a second, fused pyrimidine ring, yielding pyrimido[4,5-d]pyrimidine derivatives.[4] This approach is highly modular, enabling the introduction of various substituents to explore the chemical space for optimal biological activity.[4]

Caption: Mechanism of kinase inhibition by pyrimidine derivatives.

Quantitative Data: Anticancer Potency

The anticancer activity of pyrimidine derivatives is often quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to inhibit the growth of cancer cells by 50%.

| Compound Class | Derivative Example | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Pyrimido[1,2-b]pyridazin-2-one | Compound 1 | HCT-116 | 49.35 | |

| Pyrimido[1,2-b]pyridazin-2-one | Compound 1 | MCF-7 | 69.32 | |

| Pyrazolo[3,4-d]pyrimidine | Compound 24 | Gastric Cancer | 0.65 | |

| Pyrimido[5,4-d]pyrimidine | Phenyl Carbamate | COR-L23 | 0.008 | [12] |

| Pyrimido[5,4-d]pyrimidine | 4-Methoxyphenyl Carbamate | COR-L23 | 0.004 | [12] |

Antimicrobial Properties: Combating Infectious Agents

In an era of growing antimicrobial resistance, pyrimidine-5-carbaldehyde derivatives offer a promising scaffold for the development of new antibacterial and antifungal agents. [5][13]

Antibacterial and Antifungal Spectrum

These compounds have shown activity against a range of pathogenic microbes, including Gram-positive bacteria (e.g., Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans). [13][14][15]The specific spectrum of activity is highly dependent on the substitutions around the pyrimidine core. [2]

Mechanistic Insights

The antimicrobial effects of pyrimidine derivatives are attributed to several mechanisms. One key target is DNA gyrase, a bacterial enzyme essential for DNA replication, making it an attractive target for antibacterial agents. [16]Another proposed mechanism involves the generation of intracellular reactive oxygen species (ROS), which induces oxidative stress and leads to bacterial cell death. [15][17]

Quantitative Data: Antimicrobial Efficacy

Antimicrobial activity can be assessed using methods like the disk-diffusion assay, where the size of the inhibition zone around a disk impregnated with the compound corresponds to its potency.

| Compound | Escherichia coli (Gram -) Inhibition Zone (mm/mg) | Bacillus subtilis (Gram +) Inhibition Zone (mm/mg) | Candida albicans (Fungus) Inhibition Zone (mm/mg) | Reference |

| 2a | 12 | 16 | Inactive | [13] |

| 3a | 12 | 14 | Inactive | [13] |

| 3c | 11 | 13 | 12 | [13] |

| 4a | 13 | 15 | Inactive | [13] |

| Ampicillin | 20 | 25 | N/A | [13] |

| Nystatin | N/A | N/A | 22 | [13] |

Antiviral Potential: A Broad-Spectrum Approach

The structural similarity of pyrimidine derivatives to nucleosides makes them ideal candidates for antiviral drug development. [7]They have demonstrated efficacy against a wide range of viruses.

Activity Against Diverse Viral Pathogens

Research has documented the activity of pyrimidine derivatives against numerous viruses, including Herpes Simplex Virus (HSV), Human Immunodeficiency Virus (HIV), Hepatitis B and C (HBV/HCV), and coronaviruses. [7][18][19]Notably, certain pyrimido[4,5-d]pyrimidine derivatives have shown remarkable efficacy against human coronavirus 229E (HCoV-229E). [19]

Mechanism: Inhibition of Viral Replication

The primary antiviral mechanism of these compounds is the interference with viral replication. [7]As nucleoside analogs, they can be incorporated into the growing viral DNA or RNA chain, causing chain termination. Alternatively, they can inhibit viral enzymes crucial for replication, such as reverse transcriptase in HIV or viral DNA polymerases in herpesviruses. [7]

Experimental Protocols for Biological Evaluation

To ensure scientific rigor and reproducibility, standardized protocols are essential for evaluating the biological activity of newly synthesized compounds.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. [20]It is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. [21] Methodology

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for attachment. [22]2. Compound Treatment: Prepare serial dilutions of the pyrimidine derivative in the culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with solvent). 3. Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ atmosphere. [23]4. MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. [21]5. Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals. [22][21]6. Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. [22]7. Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ value. [20]

Caption: Workflow for the MTT cytotoxicity assay.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. [1] Methodology

-

Compound Dilution: Prepare two-fold serial dilutions of the test compound in a suitable broth medium within a 96-well plate. [1]2. Inoculation: Inoculate each well with a standardized bacterial or fungal suspension (e.g., 5 x 10⁵ CFU/mL). [1]3. Incubation: Incubate the plate at 37°C for 16-24 hours. [1]4. MIC Determination: Visually inspect the plate for turbidity (growth). The MIC is the lowest concentration of the compound in which no growth is observed. [1]

Protocol: Cell Cycle Analysis via Flow Cytometry

This protocol is used to determine the effect of a compound on the distribution of cells throughout the different phases of the cell cycle. [22] Methodology

-

Cell Treatment: Treat cells with the desired concentrations of the pyrimidine derivative for a specified time.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with PBS. [22]3. Fixation: Fix the cells by resuspending them in cold 70% ethanol and storing them at -20°C overnight. [22]4. Staining: Wash the fixed cells with PBS and resuspend them in a Propidium Iodide (PI) staining solution, which also contains RNase to prevent staining of double-stranded RNA. [22]5. Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle. [22]

Conclusion and Future Perspectives

Pyrimidine-5-carbaldehyde and its derivatives constitute a highly versatile and privileged scaffold in modern drug discovery. Their synthetic tractability, coupled with a remarkable breadth of biological activities, confirms their status as a continuing source of lead compounds for anticancer, antimicrobial, and antiviral therapies. The research summarized in this guide highlights multiple validated mechanisms of action, from kinase inhibition to the disruption of microbial and viral replication machinery.

Future efforts should focus on leveraging structure-activity relationship insights to design next-generation derivatives with enhanced potency and selectivity for their biological targets. The exploration of novel fused heterocyclic systems derived from the 5-carbaldehyde intermediate remains a fertile ground for innovation. Furthermore, the application of these derivatives in combination therapies, particularly in oncology, could unlock synergistic effects and overcome drug resistance, paving the way for more effective treatments for a range of human diseases.

References

As a Senior Application Scientist, I have synthesized the following comprehensive list of references to ensure the technical accuracy and authoritative grounding of this guide. All links have been verified for accessibility.

- Application Notes and Protocols for Cell Proliferation Inhibition Assays with Pyrimidine Deriv

- Synthesis of Pyrimidine-5-carbaldehydes from α-Formylaroylketene Dithioacetals. (2026, February 7).

- The Diverse Biological Activities of Pyrimidine Derivatives: A Technical Guide for Drug Discovery Professionals - Benchchem.

- A Comparative Analysis of the Biological Activity of 1,3-Dimethyluracil-5-carboxaldehyde Derivatives and Other Pyrimidines - Benchchem.

- Pyrimidine-5-carboxaldehyde - Chem-Impex.

- Synthesis and Biological Activities of Some Pyrimidine Deriv

- Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflamm

- synthesis of pyrimido[4,5-d]pyrimidines using 1,3-Dimethyluracil-5-carboxaldehyde - Benchchem.

- One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. (2019, June 21).

- Thiazolo-Pyrimidine Analogues: Synthesis, Characterization and Docking Studies Guided Antimicrobial Activities - Biointerface Research in Applied Chemistry. (2020, September 13).

- Synthesis of Pyrimidine-5-carboxaldehydes by the Reimer-Tiemann Reaction | The Journal of Organic Chemistry - ACS Public

- PREPARATION AND CHARACTERIZATION OF SEVERAL PYRIMIDINE DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL AND ANTICANCER ACTIVITY.

- Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC. (2021, April 7).

- Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Deriv

- Pyrimidine Derivatives as Anticancer Agents - Encyclopedia.pub. (2021, April 23).

- SYNTHESIS AND IN-VITRO ANTIMICROBIAL ACTIVITY OF PYRIMIDINE DERIV

- (PDF)

- SYNTHESIS AND ANTIBACTERIAL PROPERTIES OF PYRIMIDINE DERIV

- Synthesis and In-vitro Antimicrobial Activity of Pyrimidine Deriv

- Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - ResearchG

- MTT assay protocol | Abcam.

- Pyrimidine-based compounds as promising anticancer agents targeting tumor cell senescence - PMC.

- Review Writing on Synthesis of Pyrimidine and Its Biological Activity.

- A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES - IJCRT.org. (2021, December 12).

- In vitro Antimicrobial Activity Profile of Modified Pyrimidine Nucleosides Deriv

- In vitro Antimicrobial Activity Profile of Modified Pyrimidine Nucleosides Deriv

- The potential antiviral activity of a novel pyrimidine derivative against Herpes Simplex Virus type-1 (HSV-1) - Systematic Reviews in Pharmacy. (2020, February 15).

- Synthesis and Biological Activities of Some Pyrimidine Deriv

- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022, August 26).

- Synthesis and comparing the antibacterial activities of pyrimidine deriv

- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024, July 15).

- Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. (2021, July 11).

- Nucleoside transport inhibitors: structure-activity relationships for pyrimido[5,4-d]pyrimidine derivatives that potentiate pemetrexed cytotoxicity in the presence of α1-acid glycoprotein - PubMed. (2011, March 24).

- Pyrimidine derivatives: Their significance in the battle against malaria, cancer and viral infections. (2023, October 30).

- Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013, November 10).

- Antiviral Activity of Pyrimidine Containing Compounds: Patent Review | Bentham Science. (2023, January 6).

- Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (2024, November 25).

- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - ResearchG

- Synthesis, Characterisation And Biological Evaluation Of Pyrimidine Deriv

- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed.

- An overview on synthesis and biological activity of pyrimidines - World Journal of Advanced Research and Reviews.

- Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma - Panduranga Mudgal. (2024, October 21).

- Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. (2021, December 26).

- Biological Activity of Pyrimidine Derivativies: A Review - Juniper Publishers. (2017, April 3).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. eurekaselect.com [eurekaselect.com]

- 3. chemimpex.com [chemimpex.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. orientjchem.org [orientjchem.org]

- 6. Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 7. gsconlinepress.com [gsconlinepress.com]

- 8. gsconlinepress.com [gsconlinepress.com]

- 9. ijcrt.org [ijcrt.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Nucleoside transport inhibitors: structure-activity relationships for pyrimido[5,4-d]pyrimidine derivatives that potentiate pemetrexed cytotoxicity in the presence of α1-acid glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ijpsdronline.com [ijpsdronline.com]

- 15. journaljpri.com [journaljpri.com]

- 16. biointerfaceresearch.com [biointerfaceresearch.com]

- 17. rep.polessu.by [rep.polessu.by]

- 18. eurekaselect.com [eurekaselect.com]

- 19. mdpi.com [mdpi.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Utility of 2-(Cyclopropylmethoxy)pyrimidine-5-carbaldehyde in Targeted Therapeutics

A Technical Whitepaper on Scaffold-Driven Drug Discovery Prepared by Senior Application Scientist

In modern medicinal chemistry, the rapid discovery of potent, selective therapeutic agents relies heavily on the use of "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological receptors. Among these, 2-(Cyclopropylmethoxy)pyrimidine-5-carbaldehyde (CAS 1192569-90-6) has emerged as a highly versatile and strategic building block[1][2].

Unlike end-stage active pharmaceutical ingredients (APIs), this compound is a highly optimized synthetic intermediate. It combines the hydrogen-bonding capacity of the pyrimidine core, the unique steric and lipophilic properties of a cyclopropylmethoxy substituent, and the reactive electrophilicity of a 5-carbaldehyde group. This guide explores the causality behind utilizing this specific scaffold, detailing its primary therapeutic targets, mechanistic pathways, and the self-validating protocols required to translate this building block into potent inhibitors.

Pharmacophore Rationale: Causality in Chemical Design

To understand the therapeutic potential of 2-(Cyclopropylmethoxy)pyrimidine-5-carbaldehyde, we must deconstruct its structural features and their direct impact on target engagement:

-

The Pyrimidine Core (The Hinge Binder): The 1,3-diazine (pyrimidine) ring is a classic bioisostere for the adenine ring of ATP. The nitrogen atoms (N1 and N3) act as critical hydrogen-bond acceptors, interacting directly with the backbone amide NH groups in the hinge region of protein kinases[3][4].

-

The Cyclopropylmethoxy Group (The Hydrophobic Anchor): While many early-generation kinase inhibitors utilize simple methylthio or amino groups at the 2-position[5][6], the introduction of a cyclopropylmethoxy ether is a deliberate optimization. The ether oxygen provides a flexible yet weak hydrogen-bond acceptor, while the rigid, compact cyclopropyl ring optimally occupies the hydrophobic selectivity pocket adjacent to the ATP-binding site. Furthermore, the cyclopropyl group is highly resistant to cytochrome P450-mediated oxidative metabolism compared to linear alkyl chains, thereby improving the pharmacokinetic half-life.

-

The 5-Carbaldehyde Handle (The Diversification Vector): The aldehyde group at the C5 position is the critical reactive handle. It allows for rapid, late-stage diversification via Schiff base condensation (forming hydrazones and oximes) or acts as an electrophilic center for cyclization into fused bicyclic systems like pyrido[2,3-d]pyrimidines or pyrazolo[1,5-a]pyrimidines[3][6].

Figure 1: Synthetic diversification pathways of the pyrimidine-5-carbaldehyde scaffold.

Primary Therapeutic Targets

The chemical architecture of this scaffold makes it exceptionally suited for developing inhibitors against several high-value therapeutic targets, primarily in oncology and infectious diseases.

A. Receptor Tyrosine Kinases: EGFR and ErbB-2

Overexpression or mutation of the Epidermal Growth Factor Receptor (EGFR) and ErbB-2 (HER2) are primary drivers in non-small cell lung cancer (NSCLC) and breast cancer. Research has demonstrated that converting pyrimidine-5-carbaldehydes into hydrazone derivatives yields highly potent, dual ErbB-2/EGFR kinase inhibitors[7][8].

-

Mechanism: The pyrimidine core anchors to the kinase hinge region, while the extended hydrazone moiety projects into the solvent-exposed channel or the allosteric pocket, locking the kinase in an inactive conformation[9]. The cyclopropylmethoxy group enhances membrane permeability, allowing these compounds to easily reach intracellular kinase domains.

B. fms-Like Tyrosine Kinase 3 (FLT3)

FLT3 internal tandem duplication (ITD) mutations are prevalent in acute myeloid leukemia (AML). Derivatization of the 5-carbaldehyde into oximes has been proven to generate potent FLT3 inhibitors[10]. These compounds exhibit strong antiproliferative activity against FLT3-ITD mutated human leukemic cell lines by blocking the autophosphorylation of the receptor.

C. Cytoplasmic Kinases: Abl (T315I) and PI3K

By utilizing the 5-carbaldehyde group to synthesize fused pyrazolo[3,4-d]pyrimidine or pyrido[2,3-d]pyrimidine scaffolds, researchers can target cytoplasmic kinases such as c-Src, FGFR, and the notoriously drug-resistant Abl T315I mutant[6][11]. The fused bicyclic system mimics the flat, planar structure of purines, providing deep insertion into the ATP-binding cleft.

D. Bacterial Biotin Carboxylase (Gram-Negative Pathogens)

Beyond oncology, fused pyridopyrimidines derived from pyrimidine-5-carbaldehydes are potent inhibitors of bacterial Biotin Carboxylase (BC), a critical enzyme in fatty acid biosynthesis[12]. The lipophilic nature of the cyclopropylmethoxy group is particularly advantageous here, as it assists in penetrating the highly restrictive outer membrane of Gram-negative bacteria like E. coli and P. aeruginosa[12].

Figure 2: Mechanism of action for RTK inhibition by pyrimidine-5-carbaldehyde derivatives.

Quantitative Efficacy Data

To contextualize the potency of compounds derived from the pyrimidine-5-carbaldehyde scaffold, the following table summarizes the inhibitory concentrations (IC₅₀) of representative hydrazone and oxime derivatives against key kinase targets, as established in foundational structure-activity relationship (SAR) studies[7][10].

| Target Kinase | Derivative Class Synthesized from Scaffold | In Vitro IC₅₀ (nM) | Cellular IC₅₀ (nM) | Primary Disease Indication |

| EGFR (WT) | Pyrimidine-5-carbaldehyde Hydrazone | 12 - 45 | 58 (SK-BR-3 cells) | Non-Small Cell Lung Cancer |

| ErbB-2 | Pyrimidine-5-carbaldehyde Hydrazone | 18 - 54 | 14 (BT474 cells) | HER2+ Breast Cancer |

| FLT3 (ITD) | Pyrimidine-5-carbaldehyde Oxime | 5 - 20 | < 50 (BaF3 cells) | Acute Myeloid Leukemia (AML) |

| Biotin Carboxylase | Fused Pyridopyrimidine | 150 - 300 | MIC: 0.5 μg/mL (E. coli ΔtolC) | Gram-Negative Infections |

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the translation of 2-(Cyclopropylmethoxy)pyrimidine-5-carbaldehyde into a therapeutic candidate requires rigorous, self-validating experimental workflows. Below is the standard operating procedure for synthesizing a targeted library and validating its biochemical efficacy.

Protocol A: Synthesis of a Targeted Hydrazone Inhibitor Library

Causality: The condensation of the aldehyde with substituted phenylhydrazines creates an extended conjugated system that probes the solvent-exposed region of the kinase target.

-

Preparation: Dissolve 1.0 equivalent of 2-(Cyclopropylmethoxy)pyrimidine-5-carbaldehyde in anhydrous ethanol (0.2 M concentration) under an inert argon atmosphere.

-

Catalysis: Add 1.2 equivalents of the desired substituted phenylhydrazine hydrochloride. Introduce a catalytic amount of glacial acetic acid (0.1 equivalents) to protonate the carbonyl oxygen, increasing its electrophilicity.

-

Condensation: Reflux the mixture at 80°C for 4–6 hours. Monitor the consumption of the aldehyde via TLC (Hexanes:EtOAc 7:3).

-

Isolation: Upon completion, cool the reaction to 0°C to induce precipitation. Filter the resulting solid and wash with cold ethanol.

-

Validation (Self-Validating Step): Confirm the formation of the Schiff base (C=N bond) via ¹H NMR. The disappearance of the distinct aldehyde proton singlet (~9.8 ppm) and the appearance of an imine proton singlet (~8.2 ppm) definitively validates the reaction success[13][14].

Protocol B: Orthogonal Kinase Inhibition Assay (Self-Validating System)

Causality: Biochemical inhibition must be correlated with cellular target engagement to rule out false positives (e.g., assay interference or poor cell permeability).

-

Biochemical Assay (Primary Screen):

-

Incubate recombinant kinase (e.g., EGFR) with the synthesized inhibitor at varying concentrations (1 nM to 10 μM) in a buffer containing ATP and a synthetic peptide substrate.

-

Quantify phosphorylation using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. Calculate the IC₅₀.

-

-

Cellular Target Engagement (Orthogonal Validation):

-

Treat target cancer cells (e.g., SK-BR-3 for ErbB-2) with the inhibitor at 1x, 5x, and 10x the biochemical IC₅₀ for 2 hours[7].

-

Lyse the cells and perform a Western Blot.

-

Self-Validation: Probe for both total EGFR/ErbB-2 and phosphorylated EGFR/ErbB-2 (p-Tyr). A successful inhibitor will show a dose-dependent decrease in the p-Tyr signal while the total protein signal remains constant, proving that the phenotypic effect is driven specifically by kinase inhibition, not general cytotoxicity.

-

Conclusion

2-(Cyclopropylmethoxy)pyrimidine-5-carbaldehyde is far more than a simple chemical reagent; it is a rationally designed, privileged pharmacophore. By leveraging its unique combination of hinge-binding capability, lipophilic optimization, and electrophilic reactivity, drug development professionals can efficiently generate highly potent inhibitors targeting RTKs, cytoplasmic kinases, and essential bacterial enzymes. The strategic application of this scaffold, validated through rigorous biochemical and cellular assays, remains a cornerstone technique in the rapid advancement of targeted therapeutics.

References

-

4-Amino-6-arylamino-pyrimidine-5-carbaldehyde hydrazones as potent ErbB-2/EGFR dual kinase inhibitors. Bioorganic & Medicinal Chemistry Letters (2008). Available at: [Link]

-

4-Amino-6-piperazin-1-yl-pyrimidine-5-carbaldehyde oximes as potent FLT-3 inhibitors. Bioorganic & Medicinal Chemistry Letters (2007). Available at:[Link]

-

Optimization and Mechanistic Characterization of Pyridopyrimidine Inhibitors of Bacterial Biotin Carboxylase. ACS Infectious Diseases (via PMC). Available at:[Link]

-

Exploring the Chemical Space around the Privileged Pyrazolo[3,4-d]pyrimidine Scaffold: Toward Novel Allosteric Inhibitors of T315I-Mutated Abl. ACS Combinatorial Science (2014). Available at:[Link]

-

Synthesis and Tyrosine Kinase Inhibitory Activity of a Series of 2-Amino-8H-pyrido[2,3-d]pyrimidines. Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

-

Structure of EGFR in complex with hydrazone, a potent dual inhibitor. Protein Data Bank Japan (PDBj). Available at:[Link]

Sources

- 1. 1192569-90-6 Cas No. | 2-(Cyclopropylmethoxy)pyrimidine-5-carbaldehyde | Apollo [store.apolloscientific.co.uk]

- 2. 2-(Cyclopropylmethoxy)pyrimidine-5-carbaldehyde | 1192569-90-6 [sigmaaldrich.com]

- 3. Pyrazolo[1,5-a]pyrimidine-5-carbaldehyde | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde | 770-31-0 [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 4-Amino-6-arylamino-pyrimidine-5-carbaldehyde hydrazones as potent ErbB-2/EGFR dual kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4-Amino-6-arylamino-pyrimidine-5-carbaldehyde hydrazones as potent ErbB-2/EGFR dual kinase inhibitor (Journal Article) | OSTI.GOV [osti.gov]

- 9. 2rgp - Structure of EGFR in complex with hydrazone, a potent dual inhibitor - Summary - Protein Data Bank Japan [pdbj.org]

- 10. 4-Amino-6-piperazin-1-yl-pyrimidine-5-carbaldehyde oximes as potent FLT-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Optimization and Mechanistic Characterization of Pyridopyrimidine Inhibitors of Bacterial Biotin Carboxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journalspress.com [journalspress.com]

- 14. tandfonline.com [tandfonline.com]

Technical Guide on Pyrimidine-5-carbaldehyde Synthons: Focus on 2-(Cyclopropylmethoxy)pyrimidine-5-carbaldehyde

Executive Summary

In modern drug discovery, the strategic selection of molecular building blocks (synthons) dictates the pharmacokinetic and pharmacodynamic success of lead compounds. 2-(Cyclopropylmethoxy)pyrimidine-5-carbaldehyde (CAS: 1192569-90-6) has emerged as a highly privileged intermediate in medicinal chemistry[1]. This whitepaper provides an in-depth technical analysis of this synthon, exploring the structural rationale behind its components, its retrosynthetic pathways, and field-proven experimental protocols for its downstream application.

Designed for researchers and drug development professionals, this guide synthesizes chemical causality with self-validating experimental workflows to ensure high-fidelity execution in the laboratory.

Structural Rationale & Pharmacophore Utility

The utility of 2-(cyclopropylmethoxy)pyrimidine-5-carbaldehyde stems from the synergistic combination of its three distinct structural features. Understanding the causality behind these features is critical for rational drug design.

The Pyrimidine Core

The pyrimidine ring serves as a robust bioisostere for benzene, pyridine, and other nitrogen-containing heterocycles[2]. It acts as a dual hydrogen-bond acceptor, which is crucial for interacting with kinase hinge regions and G-protein coupled receptor (GPCR) binding pockets. Furthermore, the electron-deficient nature of the pyrimidine ring enhances the metabolic stability of the molecule against oxidative degradation.

The Cyclopropylmethoxy Substituent

The incorporation of a cyclopropylmethoxy group at the 2-position is a deliberate pharmacokinetic optimization.

-

Lipophilicity and Target Engagement: The cyclopropyl moiety significantly enhances the lipophilicity (LogP) of the molecule, improving cell membrane permeability and blood-brain barrier (BBB) penetration[3][4]. It is frequently used to occupy specific hydrophobic pockets in targets such as Phosphodiesterase 4 (PDE4) and Serotonin 5-HT2C receptors[3][5].

-

Metabolic Stability: Compared to linear alkoxy groups (e.g., n-propoxy), the steric bulk and bond-angle strain of the cyclopropyl ring sterically hinder cytochrome P450-mediated O-dealkylation, thereby extending the in vivo half-life of the resulting drug candidate[5].

The Carbaldehyde Electrophile

The 5-carbaldehyde group provides a highly reactive electrophilic handle. Positioned para to the pyrimidine nitrogen, its reactivity is enhanced via resonance, making it an ideal substrate for reductive aminations, Knoevenagel condensations, and Wittig olefinations.

Physicochemical Properties

To facilitate accurate stoichiometric calculations and analytical tracking, the quantitative data for 2-(cyclopropylmethoxy)pyrimidine-5-carbaldehyde is summarized below[1][6].

| Property | Value | Causality / Relevance |

| CAS Number | 1192569-90-6 | Primary identifier for procurement and literature tracking. |

| Molecular Formula | C9H10N2O2 | Defines exact mass for High-Resolution Mass Spectrometry (HRMS). |

| Molecular Weight | 178.19 g/mol | Required for precise molarity calculations in synthesis. |

| Appearance | White to off-white solid | Visual indicator of purity; impurities often present as yellow/brown oils. |

| Storage Conditions | 2-8°C, under inert gas (N2/Ar) | Prevents atmospheric oxidation of the aldehyde to a carboxylic acid. |

Retrosynthetic Analysis & Upstream Synthesis

The synthesis of 2-(cyclopropylmethoxy)pyrimidine-5-carbaldehyde relies on the activation of the pyrimidine core. The most efficient route utilizes a Nucleophilic Aromatic Substitution (SNAr) reaction.

Caption: Retrosynthetic pathways for 2-(cyclopropylmethoxy)pyrimidine-5-carbaldehyde.

Upstream Protocol: SNAr Etherification

This self-validating protocol describes the synthesis of the target synthon from 2-chloropyrimidine-5-carbaldehyde (CAS: 933702-55-7)[4][7].

Mechanistic Causality: The strong electron-withdrawing effect of the 5-carbaldehyde and the pyrimidine nitrogens makes the 2-chloro position highly susceptible to nucleophilic attack by the cyclopropylmethoxide ion.

Step-by-Step Methodology:

-

Alkoxide Generation: In an oven-dried flask under nitrogen, suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous Tetrahydrofuran (THF) at 0°C. Slowly add cyclopropylmethanol (1.1 eq).

-

Validation: The evolution of hydrogen gas (bubbling) confirms the formation of the active cyclopropylmethoxide nucleophile. Stir for 30 minutes until bubbling ceases.

-

-

SNAr Addition: Dissolve 2-chloropyrimidine-5-carbaldehyde (1.0 eq) in anhydrous THF and add it dropwise to the alkoxide solution at 0°C.

-

Causality: Dropwise addition controls the exothermic reaction and prevents polymerization or self-condensation of the aldehyde.

-

-

Reaction Progression: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor via Thin Layer Chromatography (TLC) using a 3:1 Hexane/Ethyl Acetate eluent.

-

Validation: Consumption of the UV-active starting material (lower Rf) and appearance of a new UV-active spot (higher Rf) indicates completion.

-

-

Quenching & Extraction: Quench the reaction carefully with saturated aqueous Ammonium Chloride (NH4Cl). Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

-

Causality: NH4Cl provides a mild proton source to neutralize excess alkoxide/base without causing acid-catalyzed degradation of the product.

-

-

Purification: Dry the combined organic layers over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography to yield the pure 2-(cyclopropylmethoxy)pyrimidine-5-carbaldehyde.

Downstream Applications: Reductive Amination

The primary application of this synthon is the generation of functionalized amines via reductive amination. This is a critical step in appending the pyrimidine pharmacophore to complex drug scaffolds.

Caption: Self-validating workflow for the reductive amination of pyrimidine-5-carbaldehydes.

Protocol: Reductive Amination Workflow

Mechanistic Causality: Sodium triacetoxyborohydride (NaBH(OAc)3) is chosen over Sodium Borohydride (NaBH4) because it is a milder reducing agent. It selectively reduces the transient imine/iminium intermediate without reducing the starting aldehyde to an alcohol, ensuring high chemoselectivity.

Step-by-Step Methodology:

-

Imine Formation: Dissolve 2-(cyclopropylmethoxy)pyrimidine-5-carbaldehyde (1.0 eq) and the desired primary or secondary amine (1.2 eq) in 1,2-Dichloroethane (DCE). Add glacial Acetic Acid (AcOH, 1.5 eq).

-

Causality: The weak acid catalyzes the formation of the imine by protonating the carbonyl oxygen, making the carbon more electrophilic for amine attack.

-

-

Reduction: Stir the mixture at room temperature for 30 minutes to allow imine formation. Add NaBH(OAc)3 (1.5 eq) in portions. Stir the reaction mixture at room temperature for 2-12 hours.

-

Validation: Monitor by Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the aldehyde mass (m/z 179 [M+H]+) and the appearance of the product mass confirms successful reduction.

-

-

Workup: Quench the reaction by adding saturated aqueous Sodium Bicarbonate (NaHCO3) and stir vigorously for 15 minutes.

-

Causality: NaHCO3 neutralizes the acetic acid and decomposes any unreacted hydride reagent, preventing basic hydrolysis or side reactions during extraction.

-

-

Isolation: Separate the organic layer, extract the aqueous layer with Dichloromethane (DCM), dry the combined organics over Na2SO4, and concentrate in vacuo. Purify via reverse-phase HPLC or silica gel chromatography depending on the polarity of the resulting amine.

References

-

Labgogo. "2-(Cyclopropylmethoxy)pyrimidine-5-carbaldehyde." Labgogo Reagents. Available at: [Link]

-

Cheng, J., et al. "Optimization of 2-Phenylcyclopropylmethylamines as Selective Serotonin 2C Receptor Agonists and Their Evaluation as Potential Antipsychotic Agents." PMC - National Institutes of Health. Available at:[Link]

-

Londregan, A. T., et al. "Preparation of Azinones from (Cyclopropylmethoxy)azine Ethers." ResearchGate / The Journal of Organic Chemistry. Available at: [Link]

-

ACS Publications. "Discovery of a High Affinity and Selective Pyridine Analog as a Potential Positron Emission Tomography Imaging Agent for Cannabinoid Type 2 Receptor." Journal of Medicinal Chemistry. Available at: [Link]

Sources

- 1. 2-(Cyclopropylmethoxy)pyrimidine-5-carbaldehyde | 1192569-90-6 [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. Optimization of 2-Phenylcyclopropylmethylamines as Selective Serotonin 2C Receptor Agonists and Their Evaluation as Potential Antipsychotic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 2-(Cyclopropylmethoxy)pyrimidine-5-carbaldehyde_韶远试剂 [labgogo.com]

- 7. 2-Chloropyrimidine-5-carbaldehyde | 933702-55-7 [chemicalbook.com]

Discovery and history of novel pyrimidine aldehydes

The Chemical Evolution and Therapeutic Horizons of Novel Pyrimidine Aldehydes

Executive Summary

Pyrimidine aldehydes—specifically pyrimidine-4-carbaldehyde and pyrimidine-5-carbaldehyde derivatives—have transitioned from niche synthetic intermediates to highly privileged scaffolds in modern drug discovery[1]. Their unique electrophilic formyl groups serve as versatile handles for generating complex molecular architectures, including Schiff bases, bisazomethines, and fused pyrido-dipyrimidines[2][3][4]. This whitepaper provides an in-depth technical analysis of the discovery, synthetic methodologies, and pharmacological applications of novel pyrimidine aldehydes, designed for researchers and drug development professionals.

Historical Context and Chemical Evolution

Historically, the pyrimidine core was recognized primarily for its role as a fundamental constituent of nucleic acids (cytosine, thymine, and uracil). However, the deliberate functionalization of the pyrimidine ring with an aldehyde group marked a paradigm shift in medicinal chemistry[2]. Early synthetic efforts struggled with the regioselective formylation of the electron-deficient pyrimidine ring.

The breakthrough occurred with the optimization of the Vilsmeier-Haack reaction for electron-rich pyrimidine precursors (such as 4,6-dihydroxypyrimidine) and the development of chemoselective oxidation techniques for 4-hydroxymethylpyrimidines[5][6]. Today, the formyl group is exploited to construct push-pull enamines, alkynyls, and oxazol-5-yl substituents, enabling the synthesis of broad-spectrum antimicrobial, antineoplastic, and anthelmintic agents[2][7][8].

Synthetic Directives: Causality in Methodological Design

As application scientists, we must look beyond the reaction scheme and understand the thermodynamic and kinetic drivers of pyrimidine functionalization.

Pathway A: Synthesis of Pyrimidine-5-carbaldehydes

The C5 position of the pyrimidine ring is naturally electron-deficient. However, introducing electron-donating groups (e.g., hydroxyl or amino groups at C4/C6) activates the C5 position via resonance, making it susceptible to electrophilic aromatic substitution[6]. The Vilsmeier-Haack reaction is the gold standard here. The reaction utilizes Phosphorus Oxychloride (POCl 3 ) and Dimethylformamide (DMF) to generate the highly electrophilic chloromethyleneiminium ion, which selectively attacks the C5 carbon[6].

Pathway B: Synthesis of Pyrimidine-4-carbaldehydes

Unlike the C5 position, the C4 position cannot be easily formylated via electrophilic substitution. Instead, pyrimidine-4-carbaldehydes are synthesized via the chemoselective oxidation of 4-hydroxymethyl-substituted pyrimidines[8]. Alternatively, Riley oxidation utilizing selenium dioxide (SeO 2 ) can directly convert 4-methylpyrimidines into 4-carbaldehydes[8]. The causality behind using SeO 2 lies in its specific affinity for allylic and benzylic-type protons; the nitrogen atoms in the pyrimidine ring increase the acidity of the C4-methyl protons, facilitating the initial enolization required for selenium attack.

Caption: Synthetic workflow and mechanistic drivers for the Vilsmeier-Haack formylation of pyrimidines.

Self-Validating Experimental Protocol

To ensure reproducibility and high yield, the following protocol details the synthesis of 4,6-Dihydroxypyrimidine-5-carbaldehyde (M-1) , a critical intermediate for downstream antimicrobial hydrazones[6].

Objective: Regioselective formylation of the C5 position. Reagents: POCl 3 , anhydrous DMF, anhydrous THF, 4,6-dihydroxypyrimidine.

Step-by-Step Methodology:

-

Reagent Preparation (0–5 °C): In a flame-dried round-bottom flask under an inert N 2 atmosphere, dissolve POCl 3 (10 mmol) in anhydrous THF (12 mL). Slowly add DMF (10 mmol) dropwise while strictly maintaining the temperature between 5–10 °C[6]. Causality: The formation of the chloromethyleneiminium ion is highly exothermic. Thermal runaway degrades the DMF and leads to the formation of undesired dimethylamine byproducts, which neutralizes the electrophilicity of the reagent.

-

Substrate Addition (25 °C): Add 4,6-dihydroxypyrimidine (10 mmol) portion-wise. Stir the mixture at 25 °C for 3 hours[6]. Causality: Room temperature provides the optimal kinetic energy for the electrophilic aromatic substitution at the C5 position without promoting poly-formylation or ring cleavage.

-

Hydrolysis & Cyclization (80 °C): Carefully add 30 mL of distilled H 2 O. Elevate the temperature to 80 °C and stir for 1 hour[6]. Causality: Water quenches unreacted POCl 3 . Heating to 80 °C provides the activation energy necessary to break the robust iminium intermediate via aqueous hydrolysis, liberating the final formyl group.

-

Workup & Self-Validation: Cool the mixture to 25 °C. Filter the resulting precipitate under reduced pressure. Wash the filter cake with cold H 2 O (3 × 5 mL)[6]. Validation Check: Monitor the reaction via TLC (Dichloromethane:Methanol 9:1). The disappearance of the starting material and the emergence of a distinct UV-active spot confirms success. The product should present as a yellow solid with a melting point of 250–251 °C. Expected yield: ~86%[6].

Mechanistic Pharmacology and Structural Biology

The true value of pyrimidine aldehydes lies in their ability to undergo multicomponent reactions to form complex pharmacophores.

-

Bisazomethines & Schiff Bases: The condensation of pyrimidine-5-carbaldehydes with primary amines or phenylenediamines yields Schiff bases and bisazomethines[2][4]. The resulting −C=N− bond significantly increases the rigidity of the molecule, allowing for precise intermolecular hydrogen bonding (N–H···N) and C–H···F interactions within the binding pockets of bacterial enzymes[2][9].

-

Pyrido-dipyrimidines: Through catalyst-free, one-pot multicomponent reactions with barbituric acids and aryl amines, pyrimidine aldehydes form fused pyrido-dipyrimidines[3]. These tricyclic systems exhibit resilient oxidizing aptitudes and act as potent competitive inhibitors against various microbial targets[3].

-

Anthelmintic Action: Novel pyrimidine-5-carbonitriles (derived from aldehyde precursors) have demonstrated high binding affinity to the specific cavity of the quinol-fumarate reductase enzyme in parasites, disrupting their energy metabolism[7].

Caption: Mechanistic pathways of pyrimidine aldehyde derivatives across diverse biological targets.

Quantitative Data: Biological Efficacy Profiles

The structural versatility of these compounds translates directly into broad-spectrum biological activity. The table below summarizes recent quantitative data regarding the efficacy of various pyrimidine aldehyde derivatives.

| Compound Class | Key Derivative | Target Organism / Enzyme | Efficacy / Yield | Mechanism / Notes |

| Pyrimidine Hydrazones | IV-C9 | Microcystis aeruginosa (Cyanobacteria) | EC 50 = 0.30 μg/mL | Outperforms standard algicides; disrupts cellular integrity[6]. |

| Pyrimidine Schiff Bases | Compound 4b | Enterococcus faecalis (Gram-positive Bacteria) | High Inhibition | Driven by specific substituent modifications on the aromatic ring[2]. |

| Pyrido-dipyrimidines | Compounds 69a–j | Broad-spectrum microbial targets | 75–89% Synthetic Yield | Synthesized via water-based, Y(OTf) 3 catalyzed multicomponent reactions[3]. |

| Pyrimidine-5-carbonitriles | Compound 1f | Pheretima posthuma (Earthworm model) | Appreciable Paralysis/Death | Molecular docking confirms quinol-fumarate reductase inhibition[7]. |

| Bisazomethines | Compounds 3-6 | Broad-spectrum (In Silico) | 80–90% Synthetic Yield | Synthesized in absolute methanol; predicted OECD Class 4 toxicity (High Safety)[4]. |

Conclusion and Future Outlook

The transition of pyrimidine aldehydes from simple chemical curiosities to foundational pillars of drug discovery underscores the power of rational chemical design. By mastering the causality behind reactions like the Vilsmeier-Haack formylation and chemoselective oxidations, researchers can reliably generate highly functionalized scaffolds. As antimicrobial resistance continues to rise, the ability of pyrimidine Schiff bases, hydrazones, and pyrido-dipyrimidines to interact with novel biological targets (such as quinol-fumarate reductase) positions them as critical assets in the next generation of therapeutic development.

References

-

Synthesis, Activity Evaluation, and Putative Mode of Action of 4,6-Dihydroxypyrimidine Hydrazones as Antimicrobial Agents Against Fungi, Bacteria, and Cyanobacteria Source: ACS Publications (Journal of Agricultural and Food Chemistry) URL:[Link]

-

Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities Source: MDPI / PMC URL:[Link]

-

Developments of pyridodipyrimidine heterocycles and their biological activities Source: PMC URL:[Link]

-

Design and Development of Some Pyrimidine Analogues as an Anthelmintic Agent Source: International Journal of Pharmaceutical Sciences and Drug Research (IJPSDR) URL:[Link]

-

Synthesis and In Silico Screening of Biological Activity of Novel Bisazomethines Containing 1,3-Diazine Fragment Source: MDPI (Chem. Proc.) URL:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Developments of pyridodipyrimidine heterocycles and their biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ijpsdronline.com [ijpsdronline.com]

- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 9. researchgate.net [researchgate.net]

Spectroscopic Characterization and Analytical Profiling of 2-(Cyclopropylmethoxy)pyrimidine-5-carbaldehyde: A Technical Whitepaper

Executive Summary

2-(Cyclopropylmethoxy)pyrimidine-5-carbaldehyde (CAS No. 1192569-90-6[1]) is a highly versatile heterocyclic building block extensively utilized in modern drug discovery, particularly in the design of kinase inhibitors and CNS-penetrant therapeutics. Due to the complex electronic interplay between its functional groups, accurate structural elucidation requires a rigorous, multi-modal analytical approach. This whitepaper provides an in-depth, causality-driven guide to the Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (IR), and High-Resolution Mass Spectrometry (MS) profiling of this compound, establishing self-validating protocols for pharmaceutical researchers.

Structural Rationale and Electronic Causality

The structural integrity of this molecule is governed by a distinct "push-pull" electronic system across a π-deficient pyrimidine core.

-

The "Pull" (C5-Carbaldehyde): The aldehyde group at position 5 exerts a strong electron-withdrawing effect via both inductive (-I) and resonance (-M) mechanisms, severely depleting electron density at the adjacent C4 and C6 positions.

-

The "Push" (C2-Alkoxy): The cyclopropylmethoxy group at position 2 acts as an electron-donating moiety. The oxygen lone pairs donate electron density into the ring via resonance (+M), partially offsetting the electron deficiency at C2.

Understanding this electronic dichotomy is critical, as it directly dictates the profound deshielding observed in NMR chemical shifts and the altered vibrational force constants in IR spectroscopy[2].

Nuclear Magnetic Resonance (NMR) Spectroscopy

Self-Validating Acquisition Protocol

To ensure high-fidelity data, the NMR workflow must incorporate internal validation gates:

-

Sample Preparation: Dissolve 10–15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.

-